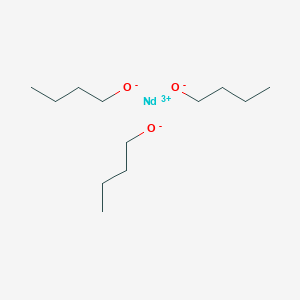

Neodymium tributanolate

Description

Neodymium tributanolate is a coordination complex where neodymium (Nd³⁺) is bonded to tributanolate ligands. Neodymium, a lanthanide, forms stable complexes due to its high charge density and ability to coordinate with oxygen-donor ligands. Tributanolate ligands (C₃H₇O⁻) likely contribute to the compound’s solubility and reactivity, making it relevant in catalysis, materials science, and biomedical applications .

Propriétés

Numéro CAS |

19236-00-1 |

|---|---|

Formule moléculaire |

C12H27NdO3 |

Poids moléculaire |

363.58 g/mol |

Nom IUPAC |

butan-1-olate;neodymium(3+) |

InChI |

InChI=1S/3C4H9O.Nd/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

Clé InChI |

YPEWLXGESTWIDH-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |

SMILES canonique |

CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Q & A

Q. What are the standard methodologies for synthesizing neodymium tributanolate with high purity, and how can experimental parameters be optimized?

this compound synthesis typically involves reacting neodymium salts (e.g., neodymium chloride hexahydrate) with tributanol in anhydrous conditions under inert atmospheres. Key parameters include stoichiometric ratios, reaction temperature (typically 60–80°C), and solvent selection (e.g., toluene or THF). Purity is assessed via elemental analysis, XRD for crystallinity, and FTIR to confirm ligand coordination . To optimize yield, design of experiments (DOE) approaches can systematically vary parameters like reflux time or molar ratios .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

- X-ray diffraction (XRD): Determines crystal structure and phase purity.

- Thermogravimetric analysis (TGA): Evaluates thermal stability and decomposition pathways.

- FTIR and NMR spectroscopy: Identifies ligand bonding modes and confirms absence of residual solvents.

- SEM/EDS: Assesses morphology and elemental composition. Cross-validation of data from these techniques ensures robust characterization .

Q. How does this compound’s stability vary under different storage conditions (e.g., humidity, temperature)?

Stability studies should involve accelerated aging tests under controlled humidity (20–80% RH) and temperature (25–60°C). Monitor degradation via periodic FTIR and TGA to detect hydrolysis or ligand dissociation. Argon-filled gloveboxes and desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in polymerization reactions?

Discrepancies may arise from differences in precursor purity, solvent interactions, or reaction kinetics. To address this:

- Conduct controlled experiments with standardized reagents and conditions.

- Use in-situ spectroscopic monitoring (e.g., Raman) to track reaction intermediates.

- Compare results across multiple batches and validate with kinetic modeling .

Q. What experimental strategies can optimize this compound’s reactivity in rare-earth-catalyzed organic transformations?

- Ligand tuning: Modify tributanol ligands with electron-withdrawing/donating groups to alter metal center electrophilicity.

- Co-catalyst screening: Test additives like Lewis acids (e.g., AlCl₃) to enhance turnover rates.

- Mechanistic studies: Employ DFT calculations to map energy barriers and identify rate-limiting steps .

Q. How do in-situ and ex-situ characterization data differ in explaining this compound’s behavior in solution-phase reactions?

In-situ techniques (e.g., UV-Vis, NMR) capture dynamic changes in coordination geometry and intermediate formation, while ex-situ methods (XRD, XPS) provide post-reaction structural snapshots. Combining both approaches reduces artifacts from sample isolation and enables real-time mechanistic insights .

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility, and how can they be mitigated?

Batch-to-batch variability often stems from oxygen/moisture sensitivity or inhomogeneous mixing. Solutions include:

- Automated syringe pumps for precise reagent addition.

- Scalable reactors with integrated inert gas purging.

- Statistical process control (SPC) to monitor critical quality attributes (CQAs) like particle size distribution .

Q. How can computational modeling (e.g., molecular dynamics) predict this compound’s solvent interactions and aggregation behavior?

Force-field-based simulations (e.g., AMBER or CHARMM) model ligand dissociation energies and solvation shells. Pair with experimental data (e.g., DLS for aggregation size) to validate predictions. Focus on solvent polarity effects on cluster formation .

Methodological Notes

- Data Validation: Cross-reference analytical results with independent techniques (e.g., ICP-MS for elemental analysis alongside XRD) to minimize instrumental biases .

- Contradiction Analysis: Use factorial ANOVA to isolate variables causing discrepancies in catalytic performance .

- Ethical Compliance: Adhere to chemical safety protocols for handling neodymium compounds, including waste disposal guidelines for rare-earth metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.